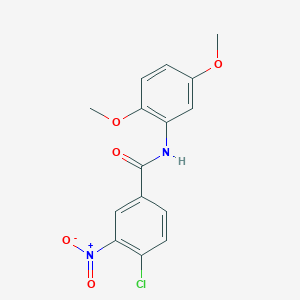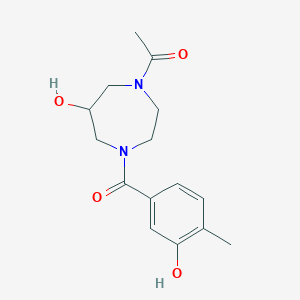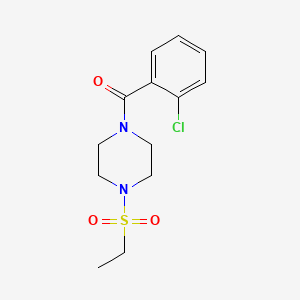
4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of nitrobenzamide derivatives often involves a series of chemical reactions including nitration, chlorination, and amide formation. For example, Thakral et al. (2020) synthesized a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, employing physicochemical and spectral methods for confirmation (Thakral et al., 2020).
Molecular Structure Analysis
The molecular structure of nitrobenzamide derivatives, including 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide, is typically characterized using techniques like X-ray diffraction, NMR spectroscopy, and molecular modeling. Dian He et al. (2014) investigated the crystal structure of a similar compound using X-ray diffraction and spectroscopic methods, providing insights into the structural features (He, Yang, Hou, Teng, & Wang, 2014).
Chemical Reactions and Properties
Chemical reactions of nitrobenzamides can include reduction, cyclization, and interaction with various reagents, often leading to the formation of novel compounds. For instance, Palmer et al. (1995) discussed the reductive chemistry of a novel nitrobenzamide derivative, revealing its potential for forming cytotoxic products (Palmer, van Zijl, Denny, & Wilson, 1995).
Aplicaciones Científicas De Investigación
Crystal Engineering
Research on crystal engineering has explored the interactions in molecular tapes mediated via strong hydrogen bonds and weak halogen bonds, relevant to the study of compounds like 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide. Saha, Nangia, and Jaskólski (2005) found that molecular tapes in crystals could involve interactions such as amide dimer tape and iodo⋯nitro interaction, which are crucial for understanding crystal design and structure (Saha, Nangia, & Jaskólski, 2005).
Synthesis and Cytotoxicity Studies
Palmer et al. (1995) conducted studies on bioreductive drugs, investigating the selective toxicity of these compounds for hypoxic cells. They found that specific structural modifications in nitrobenzamide derivatives, such as electron addition to nitro groups, significantly influenced their cytotoxic properties (Palmer et al., 1995). This research is essential for understanding how structural variations in nitrobenzamide derivatives, including 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide, can impact their biological activity.
Anticonvulsant Properties
Research into the anticonvulsant properties of nitrobenzamides has shown potential therapeutic applications. Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides and evaluated them for their anticonvulsant properties, finding that certain derivatives showed significant efficacy in models of electroshock-induced seizures (Bailleux et al., 1995). This suggests that compounds like 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide could have potential applications in the treatment of seizure disorders.
Electrophysiological Effects
The electrophysiological effects of compounds related to 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide have been studied in cardiac preparations. Bril et al. (1995) investigated the effects of a novel antiarrhythmic agent on action potential duration and potassium and calcium channel activity, contributing to our understanding of how similar compounds might interact with cardiac electrophysiology (Bril et al., 1995).
Molecular Docking and Simulation Studies
Thakral et al. (2020) conducted molecular docking and simulation studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives for antidiabetic properties. This research demonstrates the potential of using molecular modeling to understand the biological interactions of nitrobenzamide derivatives, which can be applied to 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide (Thakral et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-10-4-6-14(23-2)12(8-10)17-15(19)9-3-5-11(16)13(7-9)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCBPCOUKFVDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5501938.png)
![N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5501942.png)
![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)
![6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)
![1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)

![1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5501980.png)
![(3S*,4R*)-4-phenyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5501987.png)
![methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5501999.png)


![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)
![4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)
